tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O2S and a molecular weight of 273.39 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a carbamothioylethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-carbamothioylethyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions .
Comparison with Similar Compounds
Tert-butyl 4-(1-carbamothioylethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a similar piperazine ring structure but with a bromoethyl group instead of a carbamothioylethyl group.
Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate: This compound features a bromophenethyl group, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 4-(1-amino-1-sulfanylidenepropan-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-9(10(13)18)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFABUBXXUVUTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)N1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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